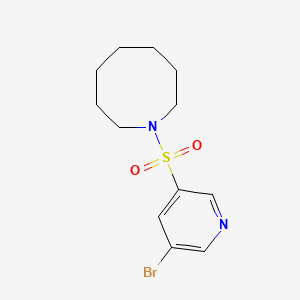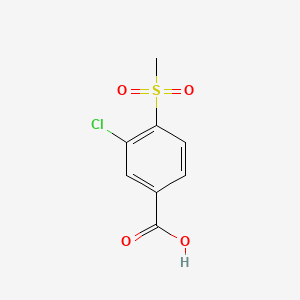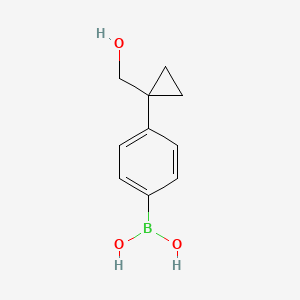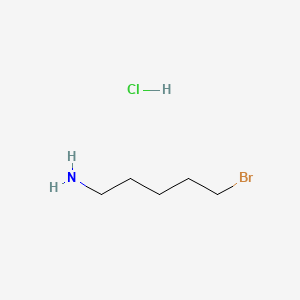
5-Bromo-1-pentylamine, Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-pentylamine, Hydrochloride (CAS# 1246816-76-1) is a compound useful in organic synthesis . It has a molecular weight of 202.52 and a molecular formula of C5H13BrClN . The compound appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-pentylamine, Hydrochloride can be represented by the canonical SMILES string: C(CCN)CCBr.Cl . The InChI string representation is: InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H .Physical And Chemical Properties Analysis
5-Bromo-1-pentylamine, Hydrochloride is a solid at room temperature . It has a melting point of 137-139°C . It is slightly soluble in methanol and water . The compound should be stored at -20°C .Applications De Recherche Scientifique
Synthesis and Material Science Applications:
- Synthesis of Complex Organic Molecules: Brominated compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are used as intermediates in the synthesis of pentasubstituted pyridines, showcasing the role of halogen-rich intermediates in medicinal chemistry and organic synthesis (Wu et al., 2022). This illustrates the broader utility of brominated compounds in facilitating complex chemical syntheses.
- Development of pH-Responsive Polymers: A study on the synthesis of methoxy poly(ethylene glycol)-b-poly[5-methacrylamido-pentylamine hydrochloride] highlights the creation of pH-responsive block copolymers. These materials demonstrate hydrophilicity or hydrophobicity depending on the pH, indicating the potential of halogenated compounds in developing smart materials for biomedical applications (Wang et al., 2013).
Propriétés
IUPAC Name |
5-bromopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQRJDLYOTOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCBr.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724444 |
Source


|
| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-pentylamine, Hydrochloride | |
CAS RN |
1246816-76-1 |
Source


|
| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

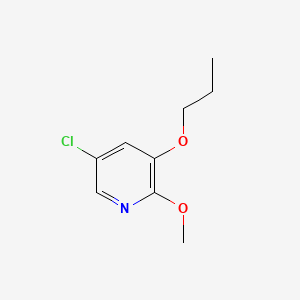
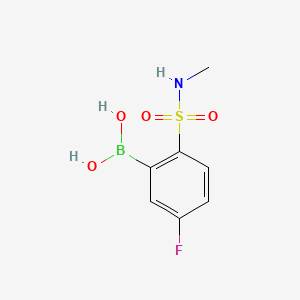
![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)
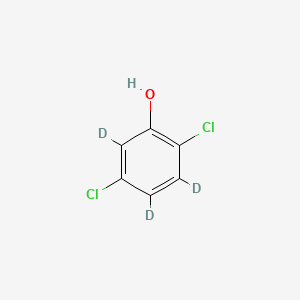
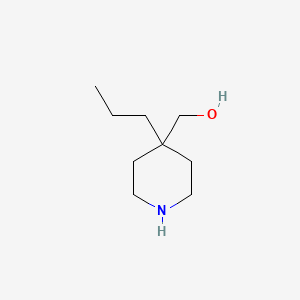
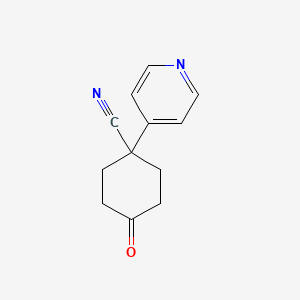
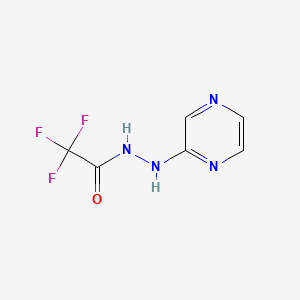
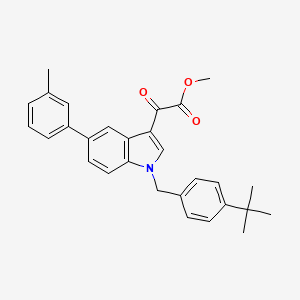
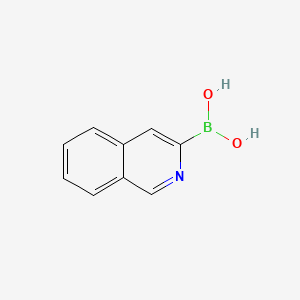
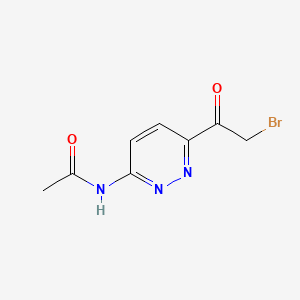
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)
